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The following table details the concentration of quercetin in various plant sources, which is fundamental for

selecting raw materials. Please note that quercetin in plants is predominantly found as glycosidic conjugates;

the "dihydrate" form is typically a specific crystalline form of the standard aglycone, often used in

commercial and research settings for its stability [1] [2] [3].

Table 1: Quercetin Content in Selected Plant Sources

Plant Source Scientific Name
Quercetin
Content

Specific Part / Notes

Capers Capparis spinosa 234 mg/100 g
(raw) [2]

Flower buds; highest known source.

Lovage Levisticum
officinale

170 mg/100 g
(raw) [2]

Leaves.

Dill Anethum
graveolens

55 mg/100 g
(fresh) [2]

Weed (leaves).

Coriander Coriandrum
sativum

53 mg/100 g [4] -

Red Onion Allium cepa 19.9 - 39 mg/100
g [4] [5]

Bulb; outer rings and root end have the
highest concentration [6] [2].
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Plant Source Scientific Name
Quercetin
Content

Specific Part / Notes

Kale Brassica oleracea 8 - 23.1 mg/100 g

[4] [2]

Raw leaves.

Bog Blueberry Vaccinium
uliginosum

18 mg/100 g [2] Fruit.

Cranberry Vaccinium sp. 14.3 - 15 mg/100

g [4] [2]

Fruit.

Buckwheat
Seeds

Fagopyrum
esculentum

15 mg/100 g [2] Seeds.

Apple Malus domestica 4.7 - 5 mg/100 g

[4] [5]

Fruit; skin contains most of the quercetin.

Broccoli Brassica oleracea 3 - 3.1 mg/100 g

[4] [5]

Raw flower heads.

Advanced Extraction and Analytical Methodologies

Conventional extraction methods are often superseded by greener, more efficient techniques. The workflow

below outlines the relationship between key processes from sample preparation to analysis.
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Sample Preparation

Drying: Protect from direct sunlight; air-dry at room temperature to prevent photodegradation and

thermal decomposition [7].
Particle Size Reduction: Grind the dried plant material into fine particles to increase the surface area

for solvent contact [7].

Novel Extraction Techniques

Table 2: Optimized Conditions for Novel Extraction Methods

Technique Matrix Optimal Conditions Quercetin Yield Reference

Microwave-Assisted
Extraction (MAE)

Red Onion

Scales

Solvent: Glycerol;

optimized via factorial

27.20 ± 1.55

mg/g dry weight

[7]
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Technique Matrix Optimal Conditions Quercetin Yield Reference

design.

Ultrasound-Assisted
Glycerol Extraction
(UAGE)

Red Onion
Scales

Solvent: Glycerol;
optimized via factorial

design.

16.55 ± 0.81
mg/g dry weight

[7]

Ultrasound-Assisted
Extraction (UAE)

Abies
nephrolepis

50% Ethanol, 20 mL/g

ratio, 160W, 39.25 min,
332.19 K.

69.59 ± 2.57

mg/g

[4]

Ultrasound-Assisted
Extraction (UAE)

Onion Skin 43.8% Ethanol, 606.4 W,
21.7 min.

20.3 mg/g [4]

Analytical Protocols: HPLC for Quantification

A robust HPLC-UV method is critical for accurate quantification [7] [3].

Equipment: HPLC system with UV-Vis detector.

Column: C18 column (e.g., 5 µm, 4.6 × 250 mm).
Mobile Phase: Gradient elution is recommended for complex plant extracts.

Mobile Phase A: 0.1% Orthophosphoric acid in water (pH ~3.00).
Mobile Phase B: Acetonitrile.

Example Gradient:
0–12.0 min: 60% A, 40% B

12.10–15.0 min: 80% A, 20% B
15.10–20 min: 40% A, 60% B

Flow Rate: 1.00 mL/min.
Detection Wavelength: 370 nm.

Injection Volume: 20 µL.
Standard Preparation: Prepare quercetin dihydrate standard stock solution (e.g., 1.00 mg/mL) in

methanol and construct a calibration curve for quantification [7].

Critical Research and Development Considerations

Bioavailability Challenge: A major hurdle in drug development is quercetin's inherently low
bioavailability due to poor water solubility, substantial first-pass metabolism, and rapid elimination [8]
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[6] [2]. Research is actively focused on nanoformulations (e.g., lipid nanoparticles, polymeric micelles)

and other delivery systems to enhance its therapeutic delivery [6] [4].
Stability During Extraction: Quercetin is sensitive to light and heat. All extraction and sample

preparation steps should be carried out while protecting materials from direct light exposure to
prevent degradation [7].

Form Distinction for R&D: For precise work, source high-purity quercetin dihydrate (e.g., >98%
HPLC grade from commercial suppliers [1]) for use as an analytical standard or in experimental

studies. Be aware that this specific crystalline form may not be directly extracted from plants, where
quercetin glycosides are the native forms.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s540825?utm_src=pdf-bulk
https://www.smolecule.com/products/s540825?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

